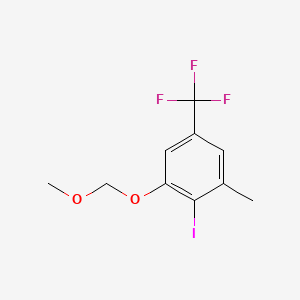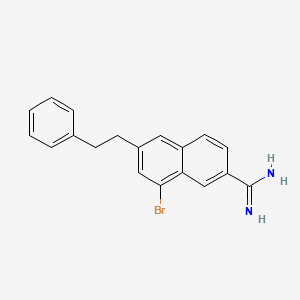![molecular formula C8H9NO4 B13929733 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxa-1-azaspiro[45]decane-2,6,8-trione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a catalyst are frequently used.
Substitution: Reagents such as alkyl halides and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the particular application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1-Oxa-7-thia-4-azaspiro[4.5]decane: This compound includes a sulfur atom in its structure, providing different chemical properties.
2,7-Diazaspiro[4.5]decane: This compound contains two nitrogen atoms within the spirocyclic ring.
Uniqueness
7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
9-oxa-1-azaspiro[4.5]decane-2,8,10-trione |
InChI |
InChI=1S/C8H9NO4/c10-5-1-3-8(9-5)4-2-6(11)13-7(8)12/h1-4H2,(H,9,10) |
Clé InChI |
CQELCIVTULKSAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(=O)OC2=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
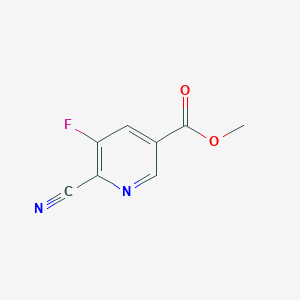
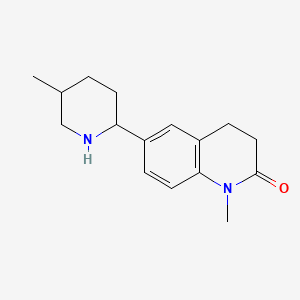
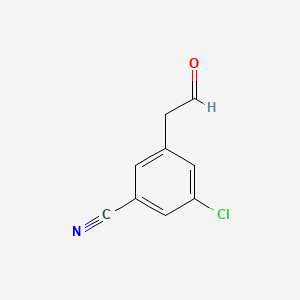
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
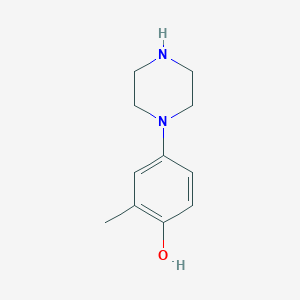
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
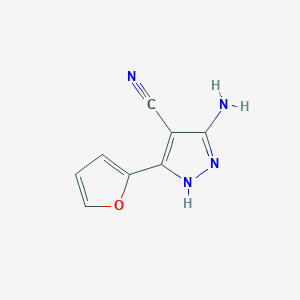
![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
